molecular formula C12H16BrNO B7975261 3-Bromo-N-(cyclobutylmethyl)-5-methoxyaniline

3-Bromo-N-(cyclobutylmethyl)-5-methoxyaniline

Cat. No.: B7975261
M. Wt: 270.17 g/mol
InChI Key: AOCJQMYPBRDMBT-UHFFFAOYSA-N
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Description

3-Bromo-N-(cyclobutylmethyl)-5-methoxyaniline is an organic compound that belongs to the class of aniline derivatives This compound features a bromine atom at the third position, a cyclobutylmethyl group attached to the nitrogen atom, and a methoxy group at the fifth position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(cyclobutylmethyl)-5-methoxyaniline typically involves a multi-step process. One common method includes the bromination of 5-methoxyaniline to introduce the bromine atom at the third position. This is followed by the alkylation of the amino group with cyclobutylmethyl chloride under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(cyclobutylmethyl)-5-methoxyaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.

    Reduction Reactions: The nitro group (if present) can be reduced to an amino group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Major Products Formed

Scientific Research Applications

3-Bromo-N-(cyclobutylmethyl)-5-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-N-(cyclobutylmethyl)-5-methoxyaniline involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to its targets. The cyclobutylmethyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
  • 3-Bromo-N-methylaniline
  • 3-Bromo-5-methylaniline

Comparison

Compared to these similar compounds, 3-Bromo-N-(cyclobutylmethyl)-5-methoxyaniline is unique due to the presence of the cyclobutylmethyl group, which can significantly alter its chemical reactivity and biological activity. The methoxy group also contributes to its distinct electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-bromo-N-(cyclobutylmethyl)-5-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-15-12-6-10(13)5-11(7-12)14-8-9-3-2-4-9/h5-7,9,14H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCJQMYPBRDMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NCC2CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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